6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid
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Overview
Description
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring fused to a three-membered ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis . This process can be scaled up to produce significant quantities of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar large-scale organic synthesis techniques are employed, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of bicyclic amino acids on biological systems.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Substituted 6-Azabicyclo[3.1.1]heptanes: These compounds are nonclassical piperidine isosteres used in drug discovery.
3-Azabicyclo[3.1.1]heptanes: These are saturated isosteres of pyridine and have been evaluated for their properties in medicinal chemistry.
Uniqueness
6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and development.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-aminobicyclo[3.1.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-4-1-5(7)3-6(2-4)8(10)11/h4-7H,1-3,9H2,(H,10,11) |
InChI Key |
IDMDTRWZYANLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1C2N)C(=O)O |
Origin of Product |
United States |
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